2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
This compound features a complex tricyclic core fused with a 1,2,4-thiadiazole moiety via a sulfur-containing acetamide linker. Its structure integrates:
- Tricyclic system: An 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene scaffold, which includes a prop-2-en-1-yl substituent at position 4 and a sulfanyl group at position 3.
- 1,2,4-Thiadiazole: A 5-phenyl-substituted 1,2,4-thiadiazole linked to the tricyclic core through an acetamide bridge.
Its structural complexity aligns with synthetic challenges noted in analogous compounds .
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S3/c1-2-12-28-21(30)18-15-10-6-7-11-16(15)32-20(18)26-23(28)31-13-17(29)24-22-25-19(33-27-22)14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAJLRHICMPFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC5=C2CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the tricyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the prop-2-en-1-yl group: This step is achieved through alkylation reactions.
Formation of the thiadiazole ring: This involves the reaction of appropriate precursors with sulfur and nitrogen sources.
Final assembly: The final step involves coupling the tricyclic core with the thiadiazole ring through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and prop-2-en-1-yl groups.
Reduction: Reduction reactions can occur at the oxo group and the tricyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and thiadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The tricyclic core may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Sulfur-Containing Heterocycles
Biological Activity
The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique arrangement of heterocycles and functional groups that may contribute to its biological properties. The presence of both thiadiazole and thiazole moieties suggests potential interactions with biological targets involved in various disease pathways.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives containing thiadiazole and similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to the target molecule have shown IC50 values in the low micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, indicating potent antitumor activity .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit cell growth by inducing apoptosis in cancer cells .
- Interference with DNA Synthesis : Some derivatives are believed to interfere with DNA replication processes, thereby halting tumor growth .
Structure-Activity Relationship (SAR)
The SAR analysis of the compound reveals that modifications to the thiadiazole and thiazole rings significantly influence biological activity:
- Substituent Effects : Variations in substituents on the phenyl ring or the aliphatic chain can enhance or diminish cytotoxic effects. For example, increasing lipophilicity through alkyl substitutions has been correlated with improved cellular uptake and activity .
Cytotoxic Activity of Related Compounds
| Compound ID | Structure Description | IC50 (μM) | Cell Line |
|---|---|---|---|
| 3.1 | Thiadiazole derivative | 0.41 | Colon Cancer |
| 3.2 | Benzothiazole hybrid | 0.48 | Melanoma |
| 3d | Phthalimide-thiadiazole | 29 | HeLa |
Case Studies
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their cytotoxicity against multiple cancer cell lines, finding that certain modifications led to enhanced activity compared to baseline compounds .
- Hybrid Compounds : Research involving hybrid compounds combining thiadiazoles with phthalimide structures showed significant improvements in cytotoxicity, suggesting synergistic effects when combining different bioactive motifs .
Q & A
Q. Critical Stabilization Strategies :
- Use protecting groups (e.g., Boc for amines) to prevent side reactions during heterocycle assembly.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to minimize impurities .
Basic Question: Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tricyclic core and thiadiazole moiety .
- Example : The vinyl proton (prop-2-en-1-yl) appears as a doublet of doublets (δ 5.2–5.8 ppm) .
HPLC-DAD :
- Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) and monitor at λ = 254 nm for sulfur-containing groups .
Mass Spectrometry (HRMS) :
- Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate stoichiometry .
Q. Purity Criteria :
- ≥95% purity by HPLC with a symmetrical peak shape (asymmetry factor <1.2) .
Advanced Question: How can computational methods optimize reaction conditions and resolve low-yield bottlenecks?
Methodological Answer:
Step 1: Quantum Chemical Calculations
- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
- Software: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.
Q. Step 2: Reaction Path Screening
Q. Step 3: Experimental Validation
- Use a Design of Experiments (DoE) approach to test computational predictions. For example:
| Parameter | Predicted Optimum | Experimental Yield | Improvement |
|---|---|---|---|
| Solvent | THF | 78% | +22% |
| Catalyst Loading | 10 mol% Pd(OAc)₂ | 85% | +15% |
Outcome : Iterative computational-experimental loops reduce optimization time by 40–60% .
Advanced Question: How to address contradictions in biological activity data across studies?
Methodological Answer:
Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >4-fold).
Q. Resolution Steps :
Standardize Assay Conditions :
- Use CLSI guidelines for broth microdilution (pH 7.4, 37°C, 18–24 hr incubation) .
- Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v) .
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., prop-2-en-1-yl vs. methyl groups) using ANOVA (p<0.05 significance) .
- Example: The thiadiazole ring’s electron-withdrawing properties enhance membrane penetration .
Statistical Validation :
- Perform triplicate experiments with Z’-factor analysis (Z’ >0.5 indicates robust assays) .
Advanced Question: What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
Step 1: Molecular Docking
Q. Step 2: QSAR Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
